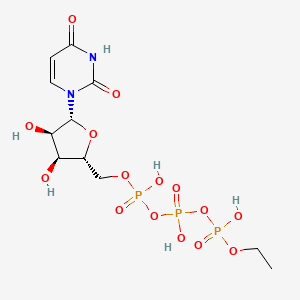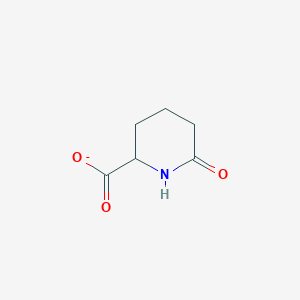
6-Oxopiperidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Oxopiperidine-2-carboxylate can be synthesized through the cyclization of alpha-aminoadipic acid. This reaction is typically catalyzed by Penicillium chrysogenum, which converts alpha-aminoadipic acid into the δ-lactam 6-oxo-piperidine-2-carboxylic acid . The reaction conditions involve the use of specific strains of Penicillium chrysogenum and controlled fermentation processes .
Industrial Production Methods
Industrial production of this compound often involves large-scale fermentation processes using optimized strains of Penicillium chrysogenum. These processes are designed to maximize yield and purity of the compound, ensuring its suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
6-Oxopiperidine-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives have distinct chemical and biological properties that are useful in different applications .
Applications De Recherche Scientifique
6-Oxopiperidine-2-carboxylate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6-Oxopiperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. As a bacterial metabolite, it plays a role in the metabolic processes of bacteria, particularly in the synthesis of penicillin G by Penicillium chrysogenum . The compound’s effects are mediated through its interactions with enzymes and other proteins involved in these pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to 6-Oxopiperidine-2-carboxylate include:
Piperidine-2-carboxylic acid: The parent compound from which this compound is derived.
Alpha-aminoadipic acid: A precursor in the synthesis of this compound.
6-Oxopiperidine-2-carboxylic acid: Another derivative with similar chemical properties.
Uniqueness
This compound is unique due to its specific substitution at position 6 by an oxo group, which imparts distinct chemical and biological properties. This substitution makes it particularly useful in the synthesis of antibiotics and other biologically active compounds .
Propriétés
Formule moléculaire |
C6H8NO3- |
|---|---|
Poids moléculaire |
142.13 g/mol |
Nom IUPAC |
6-oxopiperidine-2-carboxylate |
InChI |
InChI=1S/C6H9NO3/c8-5-3-1-2-4(7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)/p-1 |
Clé InChI |
FZXCPFJMYOQZCA-UHFFFAOYSA-M |
SMILES |
C1CC(NC(=O)C1)C(=O)[O-] |
SMILES canonique |
C1CC(NC(=O)C1)C(=O)[O-] |
Synonymes |
6-OPCA 6-oxopiperidine-2-carboxylate 6-oxopiperidine-2-carboxylic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


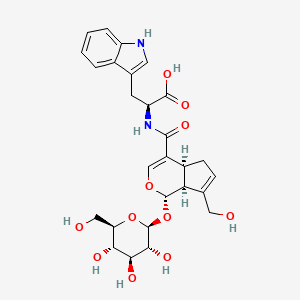
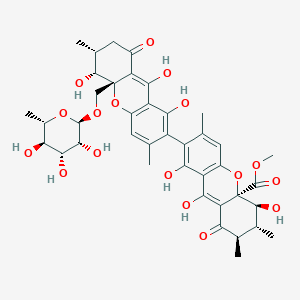





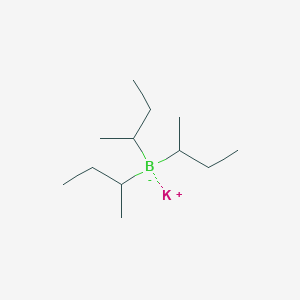
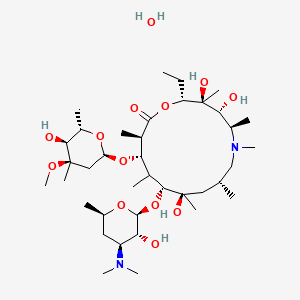
![methyl 8-[(2E)-2-[[5-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl]methylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1260965.png)
![sodium;(Z)-2-(2,1,3-benzothiadiazol-5-yl)-4-(3-fluoro-4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate](/img/structure/B1260967.png)
![Sodium;(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(1E,3S)-3-hydroxy-5,9-dimethyldeca-1,8-dienyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoate](/img/structure/B1260968.png)

